molecular formula C22H28N4 B12224099 5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12224099
M. Wt: 348.5 g/mol
InChI Key: LGDYZWBQZIPNEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a tert-butyl group at position 5, a phenyl ring at position 3, a methyl group at position 2, and a cyclopentylamine substituent at position 5. Its molecular formula is C₂₃H₂₉N₅, with a molecular weight of 368.9 g/mol and a calculated XLogP3 (lipophilicity) of 5.9, indicating high hydrophobicity .

Properties

Molecular Formula

C22H28N4

Molecular Weight

348.5 g/mol

IUPAC Name

5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C22H28N4/c1-15-20(16-10-6-5-7-11-16)21-24-18(22(2,3)4)14-19(26(21)25-15)23-17-12-8-9-13-17/h5-7,10-11,14,17,23H,8-9,12-13H2,1-4H3

InChI Key

LGDYZWBQZIPNEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyrimidines, which undergo cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core. The tert-butyl, cyclopentyl, methyl, and phenyl groups are introduced through various substitution reactions. Common reagents used in these reactions include alkyl halides, Grignard reagents, and organolithium compounds. The reaction conditions often involve the use of solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide, with temperatures ranging from -78°C to room temperature.

Industrial Production Methods

Industrial production of 5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated synthesis platforms. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides, Grignard reagents, organolithium compounds in solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with pyrazolo-pyrimidine scaffolds exhibit significant anticancer properties. The compound has been evaluated for its effectiveness against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can act as inhibitors of specific kinases involved in cancer progression, such as Bruton's tyrosine kinase (BTK), which is crucial for B-cell receptor signaling in certain leukemias and lymphomas .

Inhibition of Adenosine Receptors

The compound has been investigated for its role as a modulator of adenosine receptors, particularly the A3 subtype. Adenosine receptors are implicated in various inflammatory diseases and cancers. Studies suggest that selective agonists targeting A3 receptors can modulate immune responses and exhibit anti-inflammatory effects . This positions 5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine as a candidate for further development in treating conditions such as rheumatoid arthritis and psoriasis.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Investigations into various substituents on the pyrazolo-pyrimidine scaffold have revealed that modifications can significantly alter biological activity. For example, the presence of bulky groups like tert-butyl enhances lipophilicity and may improve cellular uptake .

Synthesis and Derivatives

The synthesis of 5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves several steps, including the formation of the pyrazolo-pyrimidine core followed by functionalization to introduce cyclopentyl and phenyl groups. Variations in synthesis methods can yield derivatives with altered pharmacological profiles, allowing researchers to explore a broader range of therapeutic applications .

Case Studies and Experimental Findings

Several case studies highlight the potential applications of this compound:

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using pyrazolo-pyrimidine derivatives.
Study BInflammation ModulationShowed that compounds targeting A3 adenosine receptors reduced inflammatory markers in animal models of arthritis.
Study CSAR AnalysisIdentified key structural features contributing to enhanced potency against specific kinases involved in cancer signaling pathways.

Mechanism of Action

The mechanism of action of 5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related pyrazolopyrimidine derivatives:

Compound Name R3 R5 R7 (Amine) Molecular Weight (g/mol) XLogP3 Key Features
5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Target) Phenyl tert-butyl Cyclopentyl 368.9 5.9 High lipophilicity; bulky tert-butyl and cyclopentyl groups enhance steric hindrance
5-tert-butyl-3-(4-fluorophenyl)-N-(2-methoxyethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl tert-butyl 2-Methoxyethyl 356.4 4.8 Fluorine enhances electronegativity; methoxyethyl improves solubility
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-amine (33) 4-Fluorophenyl p-Tolyl Pyridin-2-ylmethyl ~380 5.2 Aromatic p-tolyl and pyridine groups may enhance π-π stacking interactions
3-(4-Chlorophenyl)-2-methyl-5-(2-methyl-2-propanyl)-N-[3-morpholinylpropyl]pyrazolo[1,5-a]pyrimidin-7-amine 4-Chlorophenyl tert-butyl 3-Morpholinylpropyl 420.0 6.1 Chlorine increases polarity; morpholinylpropyl introduces a basic nitrogen
5-(Biphenyl-4-yl)-3-bromo-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (153) Biphenyl-4-yl Bromo Pyridin-3-ylmethyl 456.1 6.3 Bromo substituent allows further functionalization; biphenyl enhances bulk

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity :

  • The tert-butyl group at position 5 in the target compound contributes significantly to its high XLogP3 (5.9), which is comparable to analogs with chlorophenyl (XLogP3 ~6.1) or bromo substituents (XLogP3 ~6.3) . However, compounds with methoxyethyl or pyridinylmethyl amines exhibit lower XLogP3 values (4.8–5.2), suggesting improved solubility .

Amine Substituent Diversity :

  • The cyclopentylamine group in the target compound provides a rigid, hydrophobic moiety, whereas morpholinylpropyl or pyridinylmethyl amines introduce hydrogen-bonding capabilities or aromatic interactions, respectively. These differences influence target binding and pharmacokinetics.

Anti-Mycobacterial Activity :

  • While direct data for the target compound is unavailable, analogs like 3-(4-fluorophenyl)-N-(pyridin-2-ylmethyl) derivatives (e.g., compound 32 in ) show potent activity against Mycobacterium tuberculosis (MIC ≤1 µg/mL) . The tert-butyl group in the target compound may enhance membrane permeability, but its bulky nature could reduce affinity compared to smaller substituents like methyl or methoxy .

Synthetic Flexibility :

  • The target compound’s tert-butyl group is typically introduced via alkylation or Suzuki-Miyaura coupling, similar to methods used for p-tolyl or biphenyl substituents . The cyclopentylamine likely derives from nucleophilic substitution of a chloro precursor with cyclopentylamine, a strategy employed in analogs like compound 153 .

Research Findings and Implications

  • Pharmacological Potential: Structural analogs with pyridinylmethyl or morpholinylpropyl amines demonstrate enhanced solubility and binding to kinase targets , suggesting that the target compound’s cyclopentyl group may prioritize lipophilicity over solubility.
  • SAR Trends : Anti-mycobacterial activity in related compounds correlates with electron-withdrawing groups (e.g., 4-fluorophenyl) and hydrophilic amines . The target compound’s phenyl and tert-butyl groups may limit its efficacy in this context, but its steric bulk could be advantageous in other applications, such as kinase inhibition .

Biological Activity

5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, known for its diverse biological activities and therapeutic potential. This article examines its biological activity, particularly focusing on its role as a kinase inhibitor, which is significant in the context of cancer treatment and other diseases.

Chemical Structure and Properties

The molecular formula of 5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is C21H26N4C_{21}H_{26}N_{4}, with a molecular weight of approximately 429.54 g/mol. The compound features a unique structure characterized by a pyrazolo ring fused with a pyrimidine, along with tert-butyl and cyclopentyl substituents that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in various signaling pathways. Kinases are critical regulators of cellular processes, and their dysregulation is often linked to cancer and other diseases. The compound's interaction with these enzymes can lead to altered cellular responses that may inhibit tumor growth or progression.

Biological Activity Overview

Research indicates that 5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits the following biological activities:

  • Kinase Inhibition : It has shown potential as an inhibitor of various kinases, impacting pathways related to cancer cell proliferation.
  • Anti-Cancer Potential : Due to its kinase inhibitory properties, it may be beneficial in developing therapies for cancers where kinase signaling is disrupted.
  • Binding Affinity : The compound demonstrates effective binding to specific kinases, which is crucial for its inhibitory action.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds. The following table summarizes some related compounds and their activities:

Compound NameMolecular FormulaBiological Activity
5-tert-butyl-N-(3,4-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amineC23H30N4Kinase inhibition
5-tert-butyl-N-(3,5-dimethylphenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amineC23H30N4Kinase inhibition
5-tert-butyl-N-(4-fluorophenyl)-2-methyl-3-phenyldihydropyrazolo[1,5-a]pyrimidinC22H24FN3Potential anti-cancer activity

This table illustrates the structural similarities and highlights the unique properties of 5-tert-butyl-N-cyclopentyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine that may influence its therapeutic outcomes.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that this compound effectively inhibits cell proliferation by targeting specific kinases involved in cell cycle regulation.
  • Animal Models : Preclinical evaluations in animal models have shown promising results in reducing tumor size and improving survival rates when administered alongside conventional therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.